Significantly Attenuated Estrogenic Activity Compared to Co-Occurring Isoflavones
Iristectorigenin A demonstrates weak estrogenic activity (EC50 ≥ 4 μg/mL) in an Ishikawa cell-based assay, a stark contrast to the high estrogenic potency exhibited by its structurally similar co-metabolites irigenin, tectorigenin, and tectoridin, which were isolated from the same Belamcanda chinensis rhizome extract [1].
| Evidence Dimension | Estrogenic Activity (EC50) |
|---|---|
| Target Compound Data | EC50 ≥ 4 μg/mL |
| Comparator Or Baseline | Irigenin: EC50 = 0.75 μg/mL; Tectorigenin: EC50 = 0.42 μg/mL; Tectoridin: EC50 = 0.81 μg/mL |
| Quantified Difference | Iristectorigenin A is at least 4.9-fold to 9.5-fold less potent as an estrogen receptor agonist than its comparators. |
| Conditions | Ishikawa human endometrial adenocarcinoma cell line (in vitro estrogenic activity assay) |
Why This Matters
For studies requiring a Belamcanda-derived isoflavone with minimal estrogenic background interference, iristectorigenin A is the quantifiably superior choice over tectorigenin or irigenin.
- [1] Yoo, H. H., Jin, Y. R., Jin, J. L., & Lee, S. H. (2005). Evaluation of the estrogenic activity of isoflavones from the rhizome of Belamcanda chinensis. Food Science and Biotechnology, 14(1), 39-41. View Source
